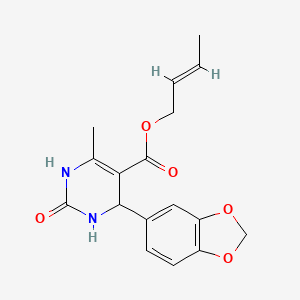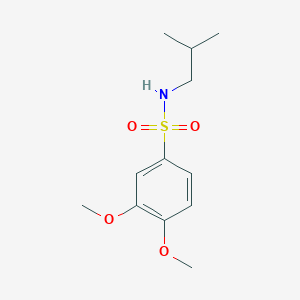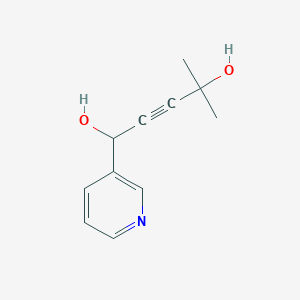
4-methyl-1-(3-pyridinyl)-2-pentyne-1,4-diol
説明
4-methyl-1-(3-pyridinyl)-2-pentyne-1,4-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPD or Metyrapone, and it is a derivative of the naturally occurring steroid hormone, cortisol. The synthesis of MPD has been extensively studied, and it has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
MPD has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to inhibit the activity of the enzyme, 11-beta hydroxylase, which is involved in the synthesis of cortisol. This inhibition can be used to reduce the levels of cortisol in the body, which can be beneficial in the treatment of conditions such as Cushing's syndrome, adrenal cancer, and congenital adrenal hyperplasia.
作用機序
MPD inhibits the activity of 11-beta hydroxylase by binding to the enzyme's active site. This binding prevents the conversion of 11-deoxycortisol to cortisol, which leads to a decrease in cortisol levels. The mechanism of action of MPD has been extensively studied, and it has been found to be a selective and reversible inhibitor of 11-beta hydroxylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPD are primarily related to its ability to inhibit the synthesis of cortisol. This inhibition can lead to a decrease in the levels of cortisol in the body, which can have a wide range of effects on various physiological processes. Some of the effects of MPD include a decrease in blood pressure, an increase in insulin sensitivity, and a reduction in inflammation.
実験室実験の利点と制限
MPD has several advantages for use in lab experiments. It is a selective and reversible inhibitor of 11-beta hydroxylase, which makes it a useful tool for studying the role of cortisol in various physiological processes. Additionally, MPD has a relatively low toxicity profile, which makes it suitable for use in in vivo experiments.
However, there are also some limitations to the use of MPD in lab experiments. One of the main limitations is that it is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, MPD has a relatively short half-life, which can make it difficult to maintain stable levels of inhibition over long periods of time.
将来の方向性
There are several future directions for research on MPD. One area of research is the development of more potent and selective inhibitors of 11-beta hydroxylase. This could lead to the development of more effective treatments for conditions such as Cushing's syndrome and adrenal cancer.
Another area of research is the investigation of the effects of MPD on other physiological processes. For example, MPD has been found to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 4-methyl-1-(3-pyridinyl)-2-pentyne-1,4-diol is a chemical compound that has significant potential for therapeutic applications. The synthesis of MPD has been extensively studied, and it has been found to have a wide range of biochemical and physiological effects. While there are some limitations to the use of MPD in lab experiments, it remains a useful tool for studying the role of cortisol in various physiological processes. Future research on MPD could lead to the development of more effective treatments for a wide range of diseases.
特性
IUPAC Name |
4-methyl-1-pyridin-3-ylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2,14)6-5-10(13)9-4-3-7-12-8-9/h3-4,7-8,10,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFJFKPRALEILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CN=CC=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871541.png)



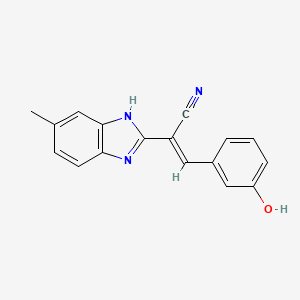
![N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B3871562.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B3871574.png)
![(2-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871577.png)
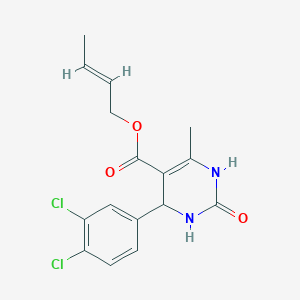

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3871596.png)
